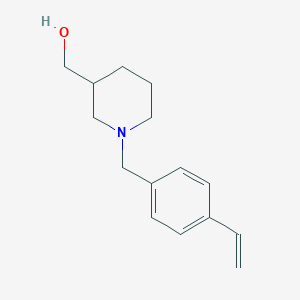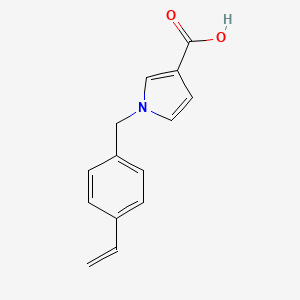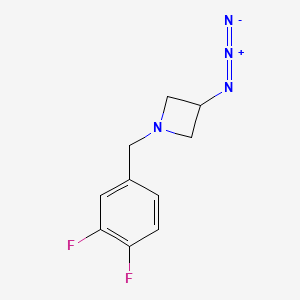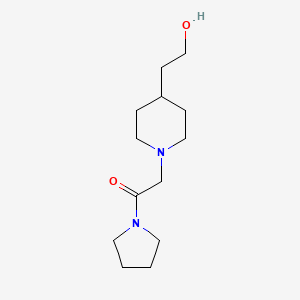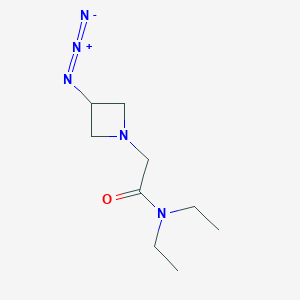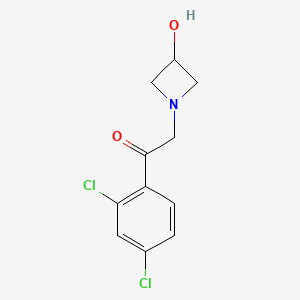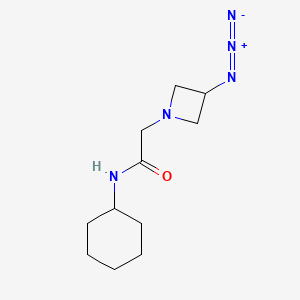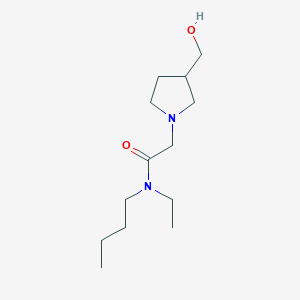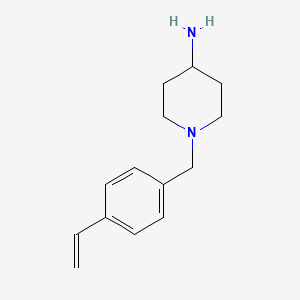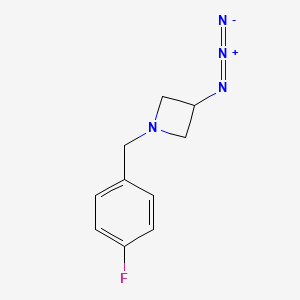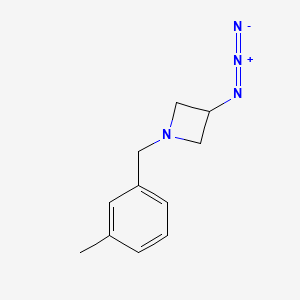
1-(Azidomethyl)-2-(trifluoromethoxy)benzene
Übersicht
Beschreibung
“1-(Azidomethyl)-2-(trifluoromethoxy)benzene” is a benzene derivative that contains an azidomethyl (-CH2N3) group at the 1-position and a trifluoromethoxy (-OCF3) group at the 2-position. The azide group is a functional group known for its high reactivity, particularly in click reactions . The trifluoromethoxy group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, with the azidomethyl and trifluoromethoxy groups attached. The electron-withdrawing nature of these groups would likely result in an electron-deficient benzene ring .Chemical Reactions Analysis
The azide group is known for its participation in click reactions, a type of chemical reaction characterized by its efficiency and specificity . The trifluoromethoxy group, being a strong electron-withdrawing group, could potentially make the benzene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the azidomethyl and trifluoromethoxy groups. For instance, the trifluoromethoxy group is highly electronegative, which could influence the compound’s polarity .Wissenschaftliche Forschungsanwendungen
Improved Synthetic Methods
- The development of safer, more efficient synthetic processes for azide derivatives of trifluoromethylated benzene compounds has been achieved. One study focused on producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene with improved yield and safety by optimizing batch and microflow azide processes, minimizing the formation of hazardous by-products (Kopach et al., 2009).
Nucleophilic Trifluoromethoxylation
- Research on nucleophilic trifluoromethoxylation has led to the development of effective methods for forming trifluoromethyl ethers, using trifluoromethoxide sources for SN2 reactions. This expands the toolbox for introducing trifluoromethoxy groups into aromatic compounds, enhancing their properties for further applications (Duran-Camacho et al., 2021).
Corrosion Inhibition
- The synthesis of 1,4-disubstituted 1,2,3-triazoles from azidomethyl benzene derivatives, including 1-(azidomethyl)benzene, has been shown to produce compounds with potential inhibitory activity against the acidic corrosion of steels. This signifies the role of such compounds in developing new materials with enhanced corrosion resistance (Negrón-Silva et al., 2013).
Synthetic Building Blocks
- The trifluoromethoxy group is noted for imparting desirable pharmacological and biological properties. A protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives presents a pathway for creating new pharmaceuticals, agrochemicals, and functional materials. This underscores the importance of 1-(Azidomethyl)-2-(trifluoromethoxy)benzene derivatives as versatile synthetic intermediates (Feng & Ngai, 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(azidomethyl)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-4-2-1-3-6(7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHFBNHKGYLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



